6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester
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Overview
Description
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is derived from naphthoic acid and features an adamantyl group, which is a bulky, diamond-like structure, contributing to its stability and reactivity.
Preparation Methods
The synthesis of 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester involves several steps:
Alkylation of 4-bromophenol: This step involves the alkylation of 4-bromophenol at position 2 of the 1-adamantanol benzene ring in an inert solvent in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol.
Coupling Reaction: The zinc derivative of 2-(1-adamantyl)-4-bromoanisole is coupled with methyl-6-bromo-2-naphthenoate using a nickel catalyst.
Alkaline Hydrolysis: The final step involves the alkaline hydrolysis of methyl-6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate in sodium hydroxide followed by treatment with acid and extraction of the end product.
Chemical Reactions Analysis
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The compound can modulate cellular processes by binding to nuclear receptors or enzymes, influencing gene expression and metabolic pathways .
Comparison with Similar Compounds
6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester can be compared with other similar compounds, such as:
Adapalene: A similar compound with a naphthoic acid core and an adamantyl group, used in dermatology for treating acne.
Tazarotene: Another retinoid with a similar structure, used for treating psoriasis and acne.
Bexarotene: A retinoid used in cancer therapy, particularly for cutaneous T-cell lymphoma.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
ethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O3/c1-3-33-29(31)26-7-6-22-13-23(4-5-24(22)14-26)25-8-9-28(32-2)27(15-25)30-16-19-10-20(17-30)12-21(11-19)18-30/h4-9,13-15,19-21H,3,10-12,16-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTUSUDCIQSQBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC(=C(C=C3)OC)C45CC6CC(C4)CC(C6)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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